4-bromo-2-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is likely an aromatic amide, containing a benzamide core with bromo, fluoro, and methylthio substituents, as well as a benzo[d]thiazole ring .
Molecular Structure Analysis
The compound likely has a planar structure due to the aromatic rings. The presence of electronegative atoms (bromine, fluorine, sulfur, and nitrogen) suggests potential sites for hydrogen bonding and dipole-dipole interactions .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, similar compounds often undergo reactions at the amide group or at the aromatic rings .Physical and Chemical Properties Analysis
The compound is likely to be a solid at room temperature, given its aromatic nature and the presence of an amide group . Its solubility would depend on the solvent used.Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds containing fluorobenzamides and thiazole structures, similar to 4-bromo-2-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, have been investigated for their potential antimicrobial properties. A study on microwave-induced synthesis of fluorobenzamides, including thiazole and thiazolidine derivatives, demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as against fungi. The presence of a fluorine atom in these compounds is crucial for enhancing their antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).
Organic Semiconductor Applications
Another field of application for similar compounds involves organic semiconductors. Research on benzo[d][1,2,3]thiadiazole and its isomers, including fluorinated versions, has shown promising results in the development of high-performance optoelectronic semiconductors. These compounds are used in creating semiconducting polymers for applications in transistors, solar cells, photodetectors, and thermoelectrics, highlighting the versatility and significance of fluorinated benzothiazoles in advanced material science (Chen et al., 2016).
Anticancer Research
The exploration of fluorinated benzothiazoles in anticancer research has also been noteworthy. Studies have found that certain fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxicity against specific human cancer cell lines while maintaining inactivity against nonmalignant cells. This selective cytotoxicity, along with the ability of these compounds to induce crucial enzymes for their antitumor specificity, positions fluorinated benzothiazoles as promising candidates for pharmaceutical development in cancer therapy (Hutchinson et al., 2001).
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to have antitumor and cytotoxic activity .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2OS2/c1-21-15-19-12-5-3-9(7-13(12)22-15)18-14(20)10-4-2-8(16)6-11(10)17/h2-7H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLSQPKDMUFCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.